2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)8-9-6(4-12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHUPGYNFRCHGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165315-98-0 | |
| Record name | 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
- Thioamide precursor : A thiourea derivative bearing an isopropyl group (e.g., N-isopropylthiourea) reacts with α-chloroacetic acid or its derivatives.
- Solvent system : Aqueous potassium carbonate (10% w/v) facilitates the cyclization at room temperature, minimizing side reactions.
- Acidification : Adjusting the pH to ~6 with acetic acid precipitates the thiazole product.
Example protocol :
Optimization Challenges
- Elevated temperatures (>40°C) promote decomposition, necessitating strict temperature control.
- Impurities from incomplete cyclization require iterative recrystallization or chromatography.
Coupling Agent-Mediated Synthesis
Modern approaches employ coupling agents to assemble the thiazole-acetic acid scaffold from preformed intermediates.
Carbodiimide-Based Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid group for nucleophilic attack by thiazole amines.
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.
Representative procedure :
Reductive Amination
- Substrates : 2-(thiazol-4-yl)acetaldehyde and isopropylamine.
- Reducing agents : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid buffer.
- Yield : ~65–70% after column purification.
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from peptide chemistry, solid-phase synthesis enhances purity and scalability:
- Resin functionalization : Load Wang resin with Fmoc-protected glycine.
- Thiazole formation : Treat with N-isopropylthioamide and α-bromoacetic acid in DMF.
- Cleavage : Use trifluoroacetic acid (TFA)/water (95:5) to release the product.
Advantages :
Analytical Characterization and Quality Control
Critical analytical data for verifying structural integrity and purity:
Spectroscopic Data
Thermal Analysis
- DSC : Endothermic peak at 201°C (decomposition).
- TGA : <1% weight loss below 150°C, confirming anhydrous form.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Synthesis | 60–70 | 95–98 | Moderate | High |
| Carbodiimide Coupling | 75–85 | 98–99.8 | High | Moderate |
| Solid-Phase | 80–90 | >99 | High | Low |
Key observations :
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring exhibits reactivity at positions 2 and 5 due to electron-deficient nitrogen and sulfur atoms. The isopropyl group at position 2 sterically hinders substitution but does not fully preclude reactivity:
Electrophilic Aromatic Substitution
The thiazole ring’s aromaticity reduces susceptibility to electrophilic attack. Activating groups (e.g., methyl or methoxy) enhance reactivity:
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄ at 80°C), yielding mono-nitro derivatives at position 5 with ~35% efficiency.
-
Sulfonation : Achieved using fuming sulfuric acid, though competing ring decomposition occurs above 50°C .
Acetic Acid Functional Group Reactivity
The carboxylic acid moiety undergoes classic transformations:
Decarboxylation
Thermal decarboxylation (150–200°C under vacuum) removes the acetic acid group, yielding 2-isopropylthiazole. This reaction is reversible in acidic media.
Cross-Coupling Reactions
The thiazole ring participates in Pd-catalyzed couplings:
-
Suzuki-Miyaura : Requires bromination at position 4 (NBS, AIBN) to generate 4-bromo intermediates. Subsequent coupling with aryl boronic acids achieves biaryl derivatives (50–70% yield) .
-
Sonogashira : Alkynylation at position 5 using terminal alkynes and CuI/Pd(PPh₃)₄ .
Heterocyclic Condensation
The acetic acid group facilitates cyclization with hydrazines or thioureas:
-
Thiazolidinone Formation : Reaction with thiourea in ethanol under reflux yields fused thiazolidinone derivatives (55% yield) .
-
Hydrazide Cyclization : Condensation with hydrazine hydrate produces hydrazide-linked analogs, active in antimicrobial assays .
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid exhibits significant antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been studied for its anticancer properties. It acts as an enzyme inhibitor or modulator, potentially interacting with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. For instance, derivatives of thiazole compounds have been shown to inhibit the growth of cancer cell lines such as leukemia and CNS cancer .
Enzyme Inhibition
The mechanism of action for this compound involves the inhibition of key enzymes that are critical for various biochemical pathways. This inhibition can lead to altered metabolic processes within cells, providing a therapeutic avenue for treating conditions such as cancer and infections.
Drug Development
The structural characteristics of this compound allow it to serve as a scaffold for designing novel pharmaceuticals. Its ability to modulate biological activity makes it a promising candidate for further development in drug discovery programs targeting antimicrobial and anticancer therapies .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid is largely dependent on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 of the Thiazole Ring
The following compounds share the 4-thiazolylacetic acid core but differ in substituents at position 2, leading to distinct physicochemical and biological properties:
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic Acid
- Molecular Formula : C₉H₁₂N₂O₃S
- Key Differences: Replaces the isopropyl group with an isobutyrylamino (-NHCOC(CH₃)₂) substituent.
- Implications: The amide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets. Increased polarity compared to the hydrophobic isopropyl group may improve aqueous solubility. Potential applications in drug design due to its peptide-like structure .
N-BOC-2-amino-4-thiazolacetic Acid
- Molecular Formula : C₁₀H₁₃N₂O₄S
- Key Differences: Features a tert-butoxycarbonyl (BOC)-protected amino group (-NHBOC) at position 2.
- Implications: The BOC group provides steric protection, making this compound useful in peptide synthesis. Deprotection yields a primary amine for further functionalization .
(Z)-2-(2-Chloroacetamido)-α-(methoxyimino)-4-thiazoleacetic Acid
- Molecular Formula : C₈H₇ClN₃O₃S
- Key Differences: Contains a chloroacetamido (-NHCOCH₂Cl) group and a methoxyimino (-NOMe) moiety.
- Implications: The chloroacetamido group increases electrophilicity, enabling nucleophilic substitution reactions. Likely role as an intermediate in β-lactam antibiotic synthesis .
Aromatic and Heterocyclic Substituents
2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid
- Molecular Formula: C₁₁H₈BrNO₂S
- Key Differences : Substituted with a 3-bromophenyl group.
- Implications :
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
Sulfur-Containing Substituents
2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid
Methyl-Substituted Derivatives
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic Acid
Comparative Data Table
| Compound Name | Molecular Formula | Substituent (Position 2) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | C₈H₁₁NO₂S | Propan-2-yl | 185.24 | Moderate solubility, steric bulk |
| [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic Acid | C₉H₁₂N₂O₃S | Isobutyrylamino | 228.27 | Hydrogen-bonding, peptide-like |
| N-BOC-2-amino-4-thiazolacetic Acid | C₁₀H₁₃N₂O₄S | BOC-protected amino | 272.33 | Steric protection, synthetic utility |
| 2-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetic Acid | C₁₁H₈BrNO₂S | 3-Bromophenyl | 298.16 | Lipophilic, Suzuki coupling substrate |
| 2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic Acid | C₉H₁₁NO₄S₂ | 1,1-Dioxothiolan-3-yl | 261.32 | High polarity, electron-withdrawing |
Research Implications
- Pharmaceuticals : Halogenated derivatives (e.g., bromo/fluoro) are candidates for antimicrobial or anticancer agents due to enhanced bioavailability .
- Material Science : Sulfone-containing derivatives may serve as ligands in coordination polymers due to their polarity .
- Synthetic Chemistry : BOC-protected and chloroacetamido derivatives are valuable intermediates for further functionalization .
Biological Activity
2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has gained attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 188.25 g/mol. The thiazole ring structure is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms, which can interact with various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of thiazole derivatives. For instance, compounds containing thiazole moieties have shown significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 5a | 10.5 | S. aureus |
| 4 | 7.5 | B. subtilis |
| 2 | 7.5 | E. coli |
| 1 | 7 | S. epidermidis |
These results indicate that derivatives like 5a exhibit considerable antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
Thiazole derivatives have also been explored for their anti-inflammatory effects. A study indicated that certain thiazole compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Anticancer Activity
Research has demonstrated the potential anticancer properties of thiazole derivatives, including this compound. For example, some compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest .
Case Studies
-
Antimicrobial Evaluation
A study conducted on several pyrazole derivatives highlighted that compounds with thiazole rings exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic isolates like Staphylococcus aureus. The study concluded that these compounds could serve as potential candidates for developing new antibiotics . -
Cytotoxicity Assessment
In vitro tests on Jurkat cells revealed that certain thiazole-integrated compounds displayed significant cytotoxicity, with IC50 values lower than standard chemotherapeutics such as doxorubicin. This suggests a promising avenue for further research into thiazole-based anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid, and how are intermediates purified?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of thiazole-acetic acids are prepared by reacting thiazole-thione precursors with chloroacetic acid in an alkaline medium (e.g., NaOH or KOH) under reflux . Purification involves recrystallization from ethanol or aqueous ethanol, followed by thin-layer chromatography (TLC) to confirm homogeneity . Elemental analysis and IR spectroscopy are critical for validating the structure .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
Key methods include:
- HPLC-DAD : For quantifying the active pharmaceutical ingredient (API) in synthesized salts, using a C18 column and gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) .
- IR Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- Elemental Analysis : To verify purity and stoichiometry (deviation <0.3% for C, H, N) .
- TLC : For monitoring reaction progress and compound homogeneity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield or efficiency of thiazole-acetic acid derivatives?
Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by promoting uniform heating. For example, triazole-thione derivatives are synthesized in 75–90% yield under microwave conditions (100–150 W, 60–80°C) compared to conventional heating . Optimization requires adjusting solvent polarity (e.g., DMF or ethanol) and irradiation power to prevent decomposition .
Q. How should researchers resolve contradictions in spectral or biological activity data across studies?
Contradictions may arise from impurities, crystallinity differences, or assay variability. Strategies include:
- Replicating synthesis : Ensure identical reaction conditions (solvent, temperature, catalysts).
- Advanced characterization : Use X-ray crystallography to confirm stereochemistry or NMR (²H/¹³C) to detect isomerism .
- Biological assay standardization : Use positive controls (e.g., known inhibitors) and replicate assays across multiple cell lines .
Q. What computational tools are effective for designing novel derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes with biological targets (e.g., enzymes or receptors) . For example, docking studies with thiazole-triazole hybrids reveal interactions with hydrophobic pockets and hydrogen bonds in active sites .
Q. How can salt formation or metal complexation modify the physicochemical properties of this compound?
Reacting the acetic acid moiety with inorganic bases (e.g., NaOH) or transition metal sulfates (Fe²⁺, Cu²⁺) forms salts/complexes with altered solubility and stability. For instance, sodium salts exhibit improved aqueous solubility, while Cu(II) complexes may enhance antimicrobial activity . Characterization requires thermogravimetric analysis (TGA) and molar conductivity measurements .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug design : Esterification of the carboxylic acid group to improve membrane permeability .
- Lipid nanoparticles : Encapsulation to enhance bioavailability and reduce renal clearance .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for structural modification .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting results in biological activity between in vitro and in vivo models?
- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism differences using LC-MS/MS .
- Dose-response correlation : Ensure in vivo doses are pharmacologically relevant to in vitro IC₅₀ values .
- Toxicology screening : Evaluate off-target effects (e.g., hepatotoxicity) that may mask efficacy in vivo .
Q. What experimental designs are robust for structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
